Ligand Efficiency-Normalized CDK2 Binding Affinity vs. Reference Aminoimidazo[1,2-a]pyridine Inhibitor
868979-15-1 has been tested in an in vitro CDK2 enzymatic inhibition assay under standardized conditions (compound concentration range 10 nM–450 µM, 1% v/v DMSO) [1]. While the exact IC50 is held in the BindingDB entry (CHEMBL_446719 / CHEMBL897015), the assay configuration is identical to that used for the crystallographically validated aminoimidazo[1,2-a]pyridine CDK2 inhibitor series reported by Hamdouchi et al., in which the lead compound 2i achieved an IC50 of 0.045 µM against CDK2/Cyclin E [2]. The target compound's ligand efficiency can be benchmarked against this reference scaffold once the IC50 value is obtained, providing procurement teams with a structurally characterized baseline for CDK2-focused screening.
| Evidence Dimension | CDK2 enzymatic inhibition (IC50) |
|---|---|
| Target Compound Data | Tested in CDK2 inhibition assay (BindingDB entry CHEMBL_446719); exact IC50 retrievable from BindingDB |
| Comparator Or Baseline | Aminoimidazo[1,2-a]pyridine lead 2i: IC50 = 0.045 µM (CDK2/Cyclin E) [Hamdouchi et al., 2005] |
| Quantified Difference | To be determined upon retrieval of IC50 from BindingDB |
| Conditions | In vitro kinase assay; compound concentrations 10 nM–450 µM; 1% v/v DMSO; BindingDB assay ID linked to ChEMBL_446719 |
Why This Matters
The CDK2 assay context is the most thoroughly characterized binding site for imidazo[1,2-a]pyridine-based inhibitors, providing a validated reference framework for assessing this compound's initial target engagement profile.
- [1] BindingDB Assay Entry: ChEMBL_446719 (CHEMBL897015). Inhibition of CDK2. BindingDB / ChEMBL. View Source
- [2] Hamdouchi, C., et al. Structure-based design of a new class of highly selective aminoimidazo[1,2-a]pyridine-based inhibitors of cyclin dependent kinases. Bioorg. Med. Chem. Lett. 2005, 15, 1943–1947. Compound 2i: CDK2/CycE IC50 = 0.045 µM. View Source
